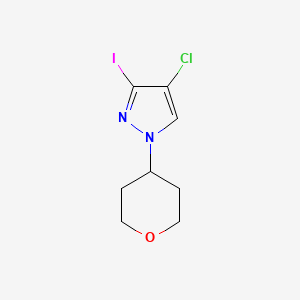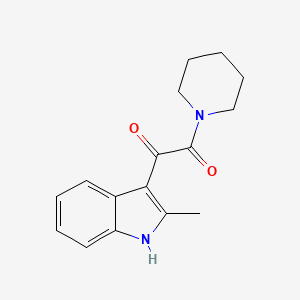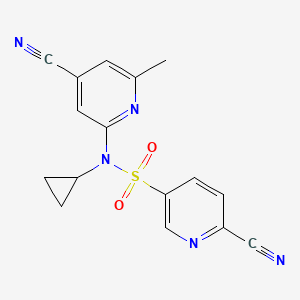![molecular formula C21H19FN6O4S B2511791 N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide CAS No. 888424-40-6](/img/structure/B2511791.png)
N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Quantum Chemical Insights and Spectroscopic Analysis
A study by Mary et al. (2020) provided quantum chemical insights into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic (FT–IR, FT–Raman) characteristics of a novel anti-COVID-19 molecule closely related to the chemical . This research highlighted the molecule's equilibrium geometry, vibrational assignments, and intermolecular interactions. Additionally, the study explored the antiviral potency of the molecule through molecular docking against SARS-CoV-2 protein, indicating its potential as an antiviral agent (Mary et al., 2020).
Antimicrobial Applications
Lahtinen et al. (2014) synthesized and characterized several sulfanilamide derivatives, analyzing their crystal structures, thermal properties, and antimicrobial activities. Although the specific chemical was not directly studied, this research provides context on the structural and functional versatility of sulfanilamide derivatives, including potential antimicrobial applications (Lahtinen et al., 2014).
Antitumor Applications
Huang et al. (2001) designed and synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard to obtain potent antitumor agents with low toxicity. This study's insights into the synthesis, toxicity, and antitumor activity of these compounds provide a foundation for further exploration of similar chemicals for cancer treatment (Huang et al., 2001).
Inhibition of Carbonic Anhydrase
Gokcen et al. (2016) prepared novel sulfonamide derivatives and studied their inhibitory effects on carbonic anhydrase isozymes. The research underscores the potential of sulfonamide derivatives in modulating enzymatic activity, which could be relevant for conditions where carbonic anhydrase activity is implicated (Gokcen et al., 2016).
Crystal Structure Analysis
Subasri et al. (2017) detailed the crystal structures of compounds closely related to the target chemical, providing insights into their molecular conformation and intermolecular hydrogen bonding. Such structural analyses are crucial for understanding the physical and chemical properties of these molecules, potentially informing their application in drug design and material science (Subasri et al., 2017).
Properties
IUPAC Name |
N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O4S/c1-11(29)24-12-6-8-13(9-7-12)25-16(30)10-33-21-27-18(23)17(20(32)28-21)26-19(31)14-4-2-3-5-15(14)22/h2-9H,10H2,1H3,(H,24,29)(H,25,30)(H,26,31)(H3,23,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQONHHVJNPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)

![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)





![Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2511725.png)
![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)
![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)
![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)
